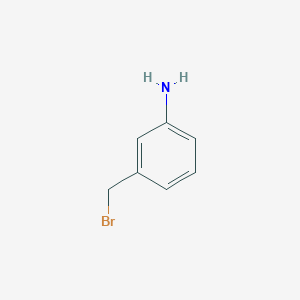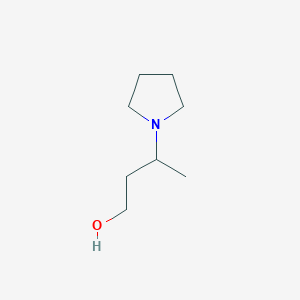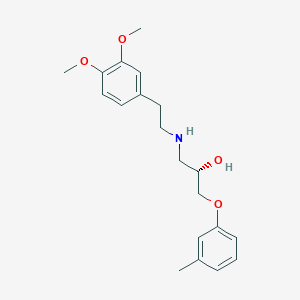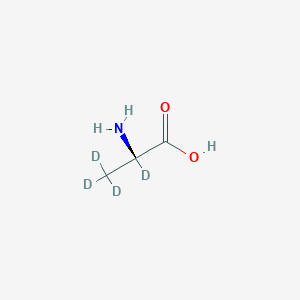
3-(Bromomethyl)anilin
Übersicht
Beschreibung
3-(Bromomethyl)aniline, also known as bromoaniline, is an organic compound with the chemical formula C6H6BrN. It is a colorless, volatile liquid with a pungent odor and is soluble in water, alcohol, and ether. It has a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Bromoaniline is a primary amine, which is a type of organic compound that contains an amino group. It is a common building block in organic chemistry and is used in the synthesis of drugs, dyes, and other compounds.
Wissenschaftliche Forschungsanwendungen
Katalyse: Methylierung von Anilinen
3-(Bromomethyl)anilin: wird in katalytischen Prozessen zur Methylierung von Anilinen verwendet, einer Schlüsseltransformation in der organischen Synthese. Dieser Prozess ist entscheidend für die Modifizierung der Lipophilie von bioaktiven Verbindungen, wodurch sie biologisch leichter zugänglich werden . Die Verwendung von cyclometallierten Rutheniumkomplexen ermöglicht eine effektive Methylierung unter milden Bedingungen, was für pharmazeutische Anwendungen von Bedeutung ist.
Adsorptionsmaterialien: Anilinfang
In der Umweltwissenschaft kann This compound zur Herstellung von hypervernetzten Polymeren (HCPs) verwendet werden, die Anilin effektiv aus wässrigen Lösungen adsorbieren . Diese HCPs haben hohe spezifische Oberflächen und Porenvolumina, was sie hervorragend für die Erfassung gefährlicher organischer Schadstoffe wie Anilin geeignet macht, das nur schwer abbaubar ist.
Sensoranwendungen: Boronsäurederivate
Die Reaktivität der Verbindung mit Boronsäuren kann zur Entwicklung neuartiger Sensoranwendungen führen. Boronsäuren interagieren mit Diolen und starken Lewis-Basen, was bei der Herstellung von Sensoren für die Detektion verschiedener Substanzen genutzt werden kann . Dies hat Auswirkungen auf die biologische Markierung, die Proteinmanipulation und die Entwicklung von Therapeutika.
Polymerchemie: Mikroporöse Polymere
This compound: dient als Monomer bei der Synthese von mikroporösen organischen Polymeren (MOPs). Diese Polymere haben vielfältige Strukturen und werden aufgrund ihrer hohen Oberflächen und einstellbaren Porengrößen in der Trennung, Katalyse, Gasspeicherung und Chromatographie eingesetzt .
Organische Synthese: Bausteine für Adamantanderivate
Schließlich ist This compound wertvoll in der organischen Synthese, insbesondere bei der Herstellung von Adamantanderivaten. Diese Verbindungen haben eine breite Palette von Anwendungen, von der Materialwissenschaft bis zur medizinischen Chemie .
Safety and Hazards
Wirkmechanismus
Target of Action
3-(Bromomethyl)aniline is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of 3-(Bromomethyl)aniline are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of 3-(Bromomethyl)aniline involves its interaction with the organoboron reagents in the SM coupling . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron groups, which are formally nucleophilic, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 3-(Bromomethyl)aniline is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds through the interaction of organoboron reagents with palladium . The downstream effects of this pathway include the formation of new organic compounds through carbon–carbon bond formation .
Result of Action
The result of the action of 3-(Bromomethyl)aniline is the formation of new organic compounds through the SM coupling reaction . This reaction allows for the formation of carbon–carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
The action of 3-(Bromomethyl)aniline is influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagents used in the reaction can influence the efficacy and stability of 3-(Bromomethyl)aniline .
Eigenschaften
IUPAC Name |
3-(bromomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLCUHSIABCHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611703 | |
| Record name | 3-(Bromomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130462-63-4 | |
| Record name | 3-(Bromomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)




